molecular formula C8H18N2 B1466942 N1-isopropylcyclopentane-1,2-diamine CAS No. 1520181-19-4

N1-isopropylcyclopentane-1,2-diamine

Cat. No.: B1466942
CAS No.: 1520181-19-4
M. Wt: 142.24 g/mol
InChI Key: GUPDXLZWXPCFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-isopropylcyclopentane-1,2-diamine is a chemical compound of interest in organic synthesis and catalysis research. As a member of the diamine family, which includes compounds like N1-phenylbenzene-1,2-diamine and 1,2-phenylenediamine studied for their role in forming hybrid nanoflowers, this compound provides a versatile scaffold for developing novel materials and ligands . Diamines of this structural class are frequently investigated as organic components in metal-organic complexes and as precursors in the synthesis of more complex molecules. Researchers may explore its potential in areas such as ligand design for catalytic systems or as a building block for polymers. The compound's structure, featuring both cyclopentane and isopropyl substituents on the nitrogen, contributes to its stereoelectronic properties, which can influence binding affinities and stereochemical outcomes in reactions. Computational studies on similar diamine structures suggest potential for good gastrointestinal absorption and blood-brain barrier permeation, properties often evaluated in early-stage drug discovery research for compound prioritization . This product is intended for research and development purposes in a controlled laboratory setting. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for personal, cosmetic, or household purposes.

Properties

CAS No.

1520181-19-4

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

1-N-propan-2-ylcyclopentane-1,2-diamine

InChI

InChI=1S/C8H18N2/c1-6(2)10-8-5-3-4-7(8)9/h6-8,10H,3-5,9H2,1-2H3

InChI Key

GUPDXLZWXPCFBL-UHFFFAOYSA-N

SMILES

CC(C)NC1CCCC1N

Canonical SMILES

CC(C)NC1CCCC1N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares N1-isopropylcyclopentane-1,2-diamine with structurally related diamines, emphasizing substituent-driven differences in properties:

Compound Name Key Substituents Functional Groups Molecular Features Potential Applications
This compound Cyclopentane, isopropyl Primary amines High steric bulk, rigid backbone Corrosion inhibition, ligands
N1-(2-Aminoethyl)ethane-1,2-diamine (DETA) Ethyl chains, multiple NH groups Primary/secondary amines Flexible backbone, high NH density Corrosion inhibition
N,N′-Bis(benzamidine-4-yl)ethane-1,2-diamine Benzamidine groups Amidines Planar aromatic substituents Antifungal agents
[Mn₂III,IVO₂(bisimMe₂en)₂]³⁺ ligand Bis(imidazolylmethyl) groups Imidazole, amines Chelating ability Metal coordination
N1-Cyclopropyl-N1-(furan-2-ylmethyl)ethane-1,2-diamine Cyclopropyl, furylmethyl Primary amines Heterocyclic substituents Pharmaceutical intermediates

Key Comparative Insights

  • Steric and Electronic Effects :
    The cyclopentane and isopropyl groups in this compound introduce significant steric hindrance compared to linear diamines like DETA. This reduces its electron-donating capacity, which may diminish corrosion inhibition efficiency relative to DETA (94% inhibition efficiency for DETA vs. ~85% hypothesized for the target compound, based on NH group correlation) . However, the rigidity could enhance thermal stability in industrial applications.

  • Biological Activity: Unlike benzamidine-derived diamines (e.g., Compound 6 in ), which exhibit antifungal activity due to planar amidine groups, the target compound’s aliphatic substituents may limit direct bioactivity.
  • Coordination Chemistry :
    The compound’s bulky structure likely hinders metal coordination compared to flexible ligands like bis(imidazolylmethyl)ethane-1,2-diamine (). For example, the Mn-oxo cluster in relies on flexible imidazole arms for chelation—a feature absent in the rigid cyclopentane derivative .

  • Solubility and Reactivity :
    The hydrophobic cyclopentane and isopropyl groups reduce water solubility, limiting applications in aqueous systems. In contrast, DETA’s hydrophilic NH groups enhance solubility, making it preferable for corrosion inhibition in water-based environments .

Research Findings and Hypotheses

  • Corrosion Inhibition: DFT studies in correlate NH group density with inhibition efficiency. This compound’s two primary amines may underperform compared to DETA (three NH groups) or TETA (four NH groups), but its steric bulk could improve adsorption on metal surfaces in non-polar media .
  • The isopropylcyclopentane motif may enhance metabolic stability, a hypothesis warranting enzymatic degradation studies .
  • Synthetic Challenges : The bicyclic structure complicates synthesis compared to linear analogs. highlights similar challenges in producing (S)-N1-Isopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine, requiring advanced stereochemical control .

Preparation Methods

Coupling Reaction Using EDC/HOBt System

One common approach involves coupling a Boc-protected cyclopentanecarboxylic acid with amine-containing reagents under mild conditions.

Example Procedure:

  • Dissolve (1S,3S)-3-(tert-butoxycarbonylamino)cyclopentanecarboxylic acid (substrate) in anhydrous dichloromethane (DCM).
  • Add HOBt and EDC to the solution at room temperature to activate the carboxylic acid.
  • After 15-20 minutes, add the amine nucleophile, such as diisopropylethylamine or other amines, to the reaction mixture.
  • Stir the reaction at room temperature for 3 to 14 hours depending on the specific step.
  • Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.
  • Dry the organic layer over sodium sulfate, filter, and concentrate.
  • Purify the crude product by silica gel chromatography using ethyl acetate/hexane mixtures.

This method efficiently forms the amide intermediate, which can be further manipulated to yield the diamine compound.

Protection and Deprotection Steps

  • The amino groups are protected as Boc-carbamates during the coupling steps to prevent side reactions.
  • After completion of coupling, the Boc groups are removed under acidic conditions (e.g., trifluoroacetic acid treatment) to liberate free amines.
  • The deprotected amines are then isolated and purified.

Representative Experimental Data

Step Reagents & Conditions Yield Notes
Coupling of Boc-protected cyclopentanecarboxylic acid with amine using EDC/HOBt in DCM at 20°C for 3h (1S,3S)-3-(Boc-amino)cyclopentanecarboxylic acid (200 mg), HOBt (134 mg), EDC (189 mg), amine nucleophile 85-90% Purification by silica gel chromatography
Amidation with diisopropylethylamine base in DCM, stirring for 5 min before adding coupling reagents Hydrochloric acid salt intermediate (50 mg), diisopropylethylamine (52 mg), EDC (38 mg), DMAP (3 mg) Moderate to high Yields depend on reaction scale and purity of intermediates
Ammonium hydroxide addition post-activation for amide formation Reaction in DMF at room temperature, 72h reaction time ~70% Suitable for preparation of primary amide intermediates

Analytical Characterization Supporting Preparation

Summary Table of Key Reaction Parameters

Parameter Typical Range/Value
Solvent Dichloromethane (DCM), Dimethylformamide (DMF)
Coupling Reagents EDC (1.0-1.5 eq.), HOBt (1.0-1.2 eq.)
Base Diisopropylethylamine (0.4 eq.)
Temperature Room temperature (20-25°C)
Reaction Time 3 - 72 hours depending on step
Protection Group tert-Butoxycarbonyl (Boc)
Purification Method Silica gel chromatography
Yield 70-90% depending on step

Research Findings and Considerations

  • The use of EDC/HOBt coupling is well-established for amide bond formation, providing high yields and mild reaction conditions.
  • Protecting group strategies are essential to selectively functionalize the diamine without side reactions.
  • Reaction times and reagent equivalents must be optimized for scale and purity.
  • The choice of solvent impacts solubility and reaction efficiency; DCM and DMF are preferred.
  • Post-reaction workup involving aqueous bicarbonate washes and drying agents ensures removal of side products and reagents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-isopropylcyclopentane-1,2-diamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as reductive amination or nucleophilic substitution. For example, analogs like N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine are synthesized via stepwise alkylation of the diamine backbone under controlled temperatures (40–60°C) and inert atmospheres . Catalysts like palladium or nickel can enhance reaction efficiency, while purification via column chromatography or recrystallization ensures high purity . Optimization requires monitoring reaction kinetics (e.g., via HPLC) and adjusting solvent polarity (e.g., DMF vs. THF) to minimize side products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the isopropyl and cyclopentane moieties, with DEPT-135 aiding in distinguishing CH₂ and CH₃ groups . High-resolution mass spectrometry (HR-MS) validates molecular weight, while IR spectroscopy identifies amine N-H stretches (~3350 cm⁻¹) . Purity assessment employs reversed-phase HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental handling?

  • Methodological Answer : Key properties include solubility (polar solvents like methanol), melting point (determined via differential scanning calorimetry), and hygroscopicity. The isopropyl group increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to primary amines . Handling requires anhydrous conditions to prevent hydrolysis, and storage at −20°C under nitrogen to avoid oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stereochemical outcomes of this compound in complex reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in alkylation or acylation reactions . Molecular docking (AutoDock Vina) evaluates ligand-receptor interactions, particularly for stereoisomers, by analyzing binding affinities to targets like G-protein-coupled receptors . Stereochemical outcomes are validated via circular dichroism (CD) or X-ray crystallography .

Q. What strategies resolve contradictions in biological activity data between different studies on structural analogs of this compound?

  • Methodological Answer : Comparative studies using isogenic cell lines (e.g., HEK293 vs. MCF-7) control for genetic variability . Orthogonal assays (e.g., caspase-3 activation for apoptosis vs. mitochondrial membrane potential assays) confirm mechanisms . Dose-response curves (IC₅₀ comparisons) and meta-analyses of analogs (e.g., cyclopropyl vs. isopropyl derivatives) identify substituent-specific effects .

Q. How does the isopropyl group in this compound affect its ligand properties in catalytic systems compared to other alkyl substituents?

  • Methodological Answer : The isopropyl group introduces steric bulk, reducing coordination flexibility in metal complexes (e.g., platinum or palladium), as observed in analogs like trans-cyclobutane-1,2-diamine . Ligand efficiency is assessed via turnover frequency (TOF) measurements in catalytic hydrogenation, comparing isopropyl to cyclohexyl or benzyl substituents . X-ray crystallography of metal complexes reveals distorted geometries due to steric clashes .

Q. What experimental approaches are used to determine the stereochemical configuration of this compound, and how does this impact its biological interactions?

  • Methodological Answer : Chiral chromatography (Chiralpak IA/IB columns) separates enantiomers, while optical rotation and CD spectra assign configurations . Stereochemical impact is tested in vitro using enantiomer pairs in receptor-binding assays (e.g., dopamine D₂ receptors), where even minor configuration changes can alter efficacy by >10-fold .

Q. What are the common impurities encountered during the synthesis of this compound, and how can they be identified and mitigated?

  • Methodological Answer : Common impurities include unreacted cyclopentane precursors or over-alkylated byproducts. LC-MS with electrospray ionization (ESI) identifies these via mass/charge ratios . Mitigation strategies include optimizing stoichiometry (e.g., 1:1.2 amine:alkylating agent) and using scavenger resins (e.g., polymer-bound borohydrides) to quench excess reagents .

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